molecular formula C24H19ClN2O3 B11975351 (4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone CAS No. 303061-15-6

(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

Cat. No.: B11975351
CAS No.: 303061-15-6
M. Wt: 418.9 g/mol
InChI Key: UPXNRWNCUDFBCR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine scaffold. Its structure includes:

  • A 4-chlorophenyl group attached to the methanone moiety, contributing electron-withdrawing properties.

The compound’s molecular formula is C₂₅H₁₉ClN₂O₃ (calculated based on structural analogs), with a molecular weight of 430.89 g/mol.

Properties

CAS No.

303061-15-6

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

InChI

InChI=1S/C24H19ClN2O3/c1-29-18-12-8-15(9-13-18)20-14-21-19-4-2-3-5-22(19)30-24(27(21)26-20)23(28)16-6-10-17(25)11-7-16/h2-13,21,24H,14H2,1H3

InChI Key

UPXNRWNCUDFBCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table compares the target compound with analogs from the evidence, highlighting substituent variations and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (4-Chlorophenyl)[2-(4-methoxyphenyl)-...]methanone 4-ClPh (methanone), 4-MeOPh (C2) C₂₅H₁₉ClN₂O₃ 430.89 Methoxy group enhances polarity; chloro group increases electron deficiency
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... () 4-FPh (C2), 4-MePh (C5) C₂₃H₁₉FN₂O 366.41 Fluorine’s electronegativity may improve membrane permeability
2-(4-Chlorophenyl)-5-(4-methylphenyl)-... () 4-ClPh (C2), 4-MePh (C5) C₂₃H₁₉ClN₂O 374.87 Chloro and methyl groups balance lipophilicity and steric effects
(4-Chlorophenyl)[2-(2-naphthyl)-...]methanone () 4-ClPh (methanone), 2-naphthyl (C2) C₂₇H₁₉ClN₂O₂ 438.90 Naphthyl group increases aromatic stacking potential; higher molecular weight

Key Observations :

  • Methoxy vs. Methyl: The methoxy group in the target compound introduces polarity, which may improve aqueous solubility compared to methyl substituents in and . Bulkier Groups (Naphthyl): As seen in , bulkier substituents increase molecular weight and may reduce metabolic clearance .
  • Molecular Weight Trends :
    • The target compound (430.89 g/mol) falls between derivatives with smaller substituents (e.g., 366.41 g/mol in ) and bulkier analogs (e.g., 438.90 g/mol in ). This intermediate size may balance bioavailability and target engagement .
Hypothetical Bioactivity Implications
  • Ferroptosis Induction: highlights ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC). The target’s chloro and methoxy groups may enhance redox activity, a mechanism linked to ferroptosis .
  • Plant-Derived Bioactives: emphasizes the role of substituents in bioactivity.

Research Findings and Limitations

Available Data
  • Structural Data : and provide detailed molecular formulas and weights for analogs, enabling comparative analysis .
  • Crystallography : demonstrates the importance of substituents in molecular packing (via C-H···N/O interactions), which could influence the target compound’s solid-state stability .
Knowledge Gaps
  • Bioactivity Studies: No direct evidence links the target compound to specific biological assays.
  • Solubility and ADME Properties : Substituent effects on pharmacokinetics (e.g., absorption, metabolism) remain theoretical without experimental data.

Biological Activity

The compound (4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its anticancer properties.

Structural Information

  • Molecular Formula : C24H19ClN2O3
  • SMILES : COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)Cl
  • InChIKey : UPXNRWNCUDFBCR-UHFFFAOYSA-N

The structure contains a chlorophenyl group and a methoxyphenyl moiety, contributing to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapeutics. Notably, it has been evaluated against glioma cell lines, where it demonstrated significant inhibitory effects on tumor growth.

  • Inhibition of Glioma Growth :
    • A related compound, 4j , was synthesized and tested against various glioblastoma cell lines. It exhibited an EC50 value of 20 μM in murine glioblastoma GL261 cells, indicating potent antiproliferative activity (Table 1) .
    • The compound specifically inhibited the AKT2/PKBβ kinase pathway, which is crucial in oncogenesis and glioma malignancy. This suggests that the compound may serve as a targeted therapy for glioblastoma .

The biological activity of the compound is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The following points summarize its mechanism:

  • Kinase Inhibition : Compound 4j was screened against 139 purified kinases and showed significant inhibition of AKT2/PKBβ with IC50 values of 12 μM and 14 μM for AKT2 and AKT1 respectively .
  • Selectivity : Importantly, while effective against cancer cells, the compound exhibited low cytotoxicity towards non-cancerous cells at higher concentrations, highlighting its selectivity .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Pyrano[2,3-c]pyrazoles : A collection of pyrano[2,3-c]pyrazoles including those with a chlorophenyl group were synthesized and tested for their anti-glioma activity. The findings showed promising results in inhibiting glioma stem cells' growth .
  • Antiviral Activity : While not directly related to the primary focus on cancer, derivatives containing similar structural motifs have been shown to possess antiviral properties against viruses such as the tobacco mosaic virus . This indicates a broader spectrum of biological activity that could be explored further.

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